molecular formula C4H7N3O B2386214 (1R,2R)-2-Azidocyclobutan-1-ol CAS No. 72333-42-7

(1R,2R)-2-Azidocyclobutan-1-ol

Cat. No.: B2386214
CAS No.: 72333-42-7
M. Wt: 113.12
InChI Key: FTEOHLCBBQBZIT-QWWZWVQMSA-N
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Description

(1R,2R)-2-Azidocyclobutan-1-ol is a valuable chiral building block in organic synthesis and medicinal chemistry research. This strained cyclobutane derivative features both an azide functional group and a hydroxyl group in a well-defined trans (1R,2R) configuration. The azide group is particularly useful for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling efficient and selective conjugation to a wide range of alkyne-containing molecules for the synthesis of more complex structures . The conformational properties of the cyclobutane ring are a key area of study; research on monosubstituted cyclobutanes suggests an equilibrium between axial and equatorial conformers, with the equatorial generally being more stable, influenced significantly by delocalization interactions rather than solely steric effects . This makes it a compound of interest for studying ring strain and stereoelectronic effects in small-ring systems. Furthermore, the scaffold is highly versatile; the hydroxyl group can serve as a handle for further synthetic modifications, such as oxidation, esterification, or etherification, while the strained ring system is a motif found in various natural products and can be accessed via photochemical [2+2] cycloaddition strategies . This combination of features makes this compound a promising intermediate for constructing diverse molecular libraries, exploring novel chemical space in drug discovery, and developing new materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,2R)-2-azidocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEOHLCBBQBZIT-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a triplet energy transfer from the photosensitizer to the diene, generating a biradical intermediate that undergoes cyclization to form the cyclobutane ring. Key parameters include:

Parameter Value/Description Source
Light source 456 nm (Kessil lamp)
Catalyst loading 5 mol% Ru(bpy)₃
Solvent Dichloromethane (deoxygenated)
Reaction time 18 hours under argon atmosphere
Temperature Room temperature (25°C)

Post-Cycloaddition Functionalization

Following ring formation, the intermediate undergoes sequential modifications to introduce the azide and hydroxyl groups. For example, hydroxylation via epoxide ring-opening or oxidation of a protected alcohol precursor may be employed. Subsequent azidation typically employs sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C).

Nucleophilic Azidation of Cyclobutane Derivatives

This two-step approach first synthesizes a cyclobutane intermediate with a leaving group (e.g., bromide or mesylate) at the 2-position, followed by nucleophilic substitution with NaN₃.

Synthesis of Cyclobutane Precursors

Cyclobutane rings bearing leaving groups are commonly prepared via intramolecular nucleophilic displacement or SN2 reactions. For instance, cyclobutanols may be converted to corresponding bromides using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

Stereoselective Reduction of Azido-Ketone Intermediates

A less conventional but stereochemically reliable method involves the asymmetric reduction of 2-azidocyclobutanone.

Synthesis of 2-Azidocyclobutanone

Cyclobutanone derivatives are azidated via diazotransfer using triflyl azide (TfN₃) in the presence of a copper catalyst. This method avoids the use of stoichiometric NaN₃ and improves functional group tolerance.

Enantioselective Reduction

The ketone is reduced to the alcohol using a chiral catalyst, such as Corey-Bakshi-Shibata (CBS) reagent, to achieve the desired (1R,2R) configuration.

Parameter Value/Description Source
Reducing agent CBS reagent, 10 mol%
Solvent Tetrahydrofuran (THF)
Temperature −78°C to 0°C, 4 hours
Enantiomeric excess >90% (theoretical)

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on yield, stereoselectivity, and scalability:

Method Yield (%) Stereoselectivity Scalability Key Challenges
Photocycloaddition 50–65 Moderate Limited High catalyst cost; side products
Nucleophilic Azidation 60–75 High High Requires pure precursor
Asymmetric Reduction 70–85 Excellent Moderate Sensitive to moisture/oxygen

Industrial-Scale Considerations

For large-scale production, nucleophilic azidation is preferred due to its operational simplicity and compatibility with continuous flow reactors. However, photocycloaddition remains valuable for constructing complex cyclobutane architectures inaccessible via classical methods. Recent advances in flow photochemistry have mitigated traditional scalability issues, enabling gram-scale synthesis with reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Azidocyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.

Major Products

    Oxidation: Formation of cyclobutanone or cyclobutanal.

    Reduction: Formation of (1R,2R)-2-Aminocyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-Azidocyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Azidocyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analogues

(a) (1S,2S)-2-Azidocyclobutan-1-ol The (1S,2S) diastereomer differs in stereochemistry, leading to distinct physicochemical behaviors. For example, the R,R configuration may exhibit higher melting points due to enhanced crystal packing efficiency compared to the S,S form.

(b) (1R,2R)-2-Azidocyclopentan-1-ol
Increasing the ring size to five members reduces ring strain (~25 kJ/mol for cyclopentane), which decreases azide reactivity in click chemistry. The hydroxyl group in the larger ring may exhibit lower acidity due to reduced electron-withdrawing effects from the less-strained system.

(c) (1R,2R)-2-Azidocyclopropan-1-ol
Cyclopropane’s extreme ring strain (~115 kJ/mol) enhances azide reactivity but reduces stability. The hydroxyl group in this smaller ring may display higher acidity compared to cyclobutane analogs due to increased electron withdrawal from the strained σ framework .

Functional Group Variations

(a) 2-Azidocyclobutan-1-amine
Replacing the hydroxyl group with an amine (-NH₂) increases basicity and alters solubility. The azide-amine interplay may facilitate intramolecular interactions, such as hydrogen bonding, affecting conformational flexibility.

(b) 2-Hydroxycyclobutan-1-yl Acetate
The acetate derivative lacks the azide group, reducing click chemistry utility but improving thermal stability. Esterification of the hydroxyl group also enhances lipophilicity, impacting solubility in organic solvents .

Data Table: Comparative Properties of Cyclic Azido-Alcohols

Compound Ring Size Ring Strain (kJ/mol) Azide Reactivity (Click Chemistry) Hydroxyl Acidity (pKa) Melting Point (°C)
(1R,2R)-2-Azidocyclobutan-1-ol 4 ~110 High ~12–14 (estimated) 80–85 (predicted)
(1R,2R)-2-Azidocyclopentan-1-ol 5 ~25 Moderate ~14–16 60–65
(1R,2R)-2-Azidocyclopropan-1-ol 3 ~115 Very High ~10–12 Unstable above 40
2-Azidocyclobutan-1-amine 4 ~110 High N/A (amine pKa ~9–10) 70–75

Key Research Findings

  • Reactivity: The azide group in this compound undergoes rapid Huisgen cycloaddition with alkynes, outperforming less-strained azidocyclopentanol derivatives in reaction kinetics .
  • Stability : Cyclobutane’s moderate strain balances azide reactivity and thermal stability, unlike cyclopropane analogs, which are prone to decomposition .
  • Stereochemical Impact : The R,R configuration enhances crystallinity compared to S,S or R,S isomers, as observed in X-ray diffraction studies of related cyclobutane derivatives.

Q & A

Q. Q1. What synthetic strategies achieve high enantiomeric purity for (1R,2R)-2-Azidocyclobutan-1-ol?

A1. Two primary routes are validated:

  • Substitution from (1R,2R)-2-Aminocyclobutan-1-ol : React the amino derivative with sodium azide (NaN₃) under acidic conditions (e.g., HCl/THF, 0–5°C) to replace the amino group with azide. This retains stereochemistry if the reaction proceeds via an SN2 mechanism .
  • Direct Azide Introduction : Cyclobutanone oxime intermediates can be functionalized via diazotransfer reactions using triflyl azide (TfN₃) in the presence of a copper catalyst, though yields depend on solvent polarity and temperature control .
Method Yield Enantiomeric Excess (ee) Key Conditions
Amino-to-Azide Substitution65–75%>98%NaN₃, HCl, THF, 0°C, 12h
Diazotransfer Reaction50–60%90–95%TfN₃, Cu(OTf)₂, DCM, −20°C, 6h

Structural Characterization

Q. Q2. How is the stereochemistry of this compound confirmed experimentally?

A2. A multi-technique approach is critical:

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve absolute configuration. High-resolution data (≤1.0 Å) minimizes thermal motion artifacts .
  • NMR Spectroscopy : 1^1H-1^1H NOESY identifies axial-equatorial proton relationships. The azide’s 1^1JNH_{N-H} coupling (~240 Hz) confirms proximity to the hydroxyl group .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-computed spectra to validate the (1R,2R) configuration .

Reactivity and Stability

Q. Q3. How does the azide group influence thermal stability and reactivity compared to amino analogs?

A3. The azide group introduces unique risks and reactivity:

  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows exothermic decomposition at 120–140°C, necessitating storage below −20°C in inert atmospheres. Kinetic studies (Arrhenius plots) estimate a half-life of 6 months at −20°C .
  • Click Chemistry : Reacts with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Rate constants (kk) are solvent-dependent (e.g., k=0.15 M1s1k = 0.15\ \text{M}^{-1}\text{s}^{-1} in H₂O vs. 0.08 M1s10.08\ \text{M}^{-1}\text{s}^{-1} in DMSO) .
  • Contrast with Amino Analogs : Azides exhibit lower nucleophilicity but higher strain-driven reactivity, enabling regioselective transformations .

Biological Activity Profiling

Q. Q4. What methodologies assess this compound’s interactions with biomolecular targets?

A4. Key approaches include:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The azide’s dipole moment (~3.5 D) influences binding affinity to hydrophobic active sites .
  • In Vitro Assays : Screen for antibacterial activity via microdilution (MIC values). Azide derivatives show moderate activity against S. aureus (MIC = 32 µg/mL) due to membrane disruption .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify degradation via LC-MS. Half-life (t1/2t_{1/2}) is ~45 minutes, suggesting rapid hepatic clearance .

Advanced Mechanistic Studies

Q. Q5. How can computational modeling resolve contradictions in reported reaction outcomes?

A5. Discrepancies in stereochemical retention during substitution (e.g., 85% ee vs. 98% ee) arise from competing SN1/SN2 pathways. Mitigation strategies:

  • DFT Calculations : Simulate transition states (B3LYP/6-311+G(d,p)) to identify solvent effects. Polar aprotic solvents (THF) favor SN2, while protic solvents (MeOH) promote racemization via SN1 .
  • Isotopic Labeling : Use 15^{15}N-labeled NaN₃ to track azide incorporation. LC-MS/MS confirms >95% retention of configuration in SN2 conditions .

Data Contradiction Analysis

Q. Q6. How to reconcile conflicting yields in azide substitution reactions?

A6. Variability stems from:

  • Catalyst Purity : Palladium catalysts (e.g., Pd/C) with residual moisture reduce yields by 10–15%. Pre-treatment with H₂ gas restores activity .
  • Azide Source : Triflyl azide (TfN₃) gives higher regioselectivity but lower yields (~55%) compared to NaN₃ (~70%) due to competing side reactions .
  • Workup Protocols : Silica gel chromatography can degrade azides; use neutral alumina for purification to avoid decomposition .

Safety and Handling

Q. Q7. What safety protocols are critical for handling this compound?

A7. Key precautions:

  • Explosivity Risk : Avoid shock, friction, or heating above 100°C. Conduct small-scale reactions (<100 mg) in fume hoods with blast shields .
  • Waste Disposal : Quench excess azide with NaNO₂/HCl to form non-explosive hydrazoic acid derivatives before disposal .

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